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An In-depth Technical Guide to Atom Probe Tomography for Metallurgists

Introduction to Atom Probe Tomography (APT)
Atom Probe Tomography (APT) is a powerful materials characterization technique that provides

three-dimensional (3D) chemical and structural information at the near-atomic scale.[1][2] It is

unique in its ability to determine the 3D position and chemical identity of individual atoms within

a small volume of material.[3] For metallurgists, APT offers unparalleled insights into the

nanoscale features that govern the properties of metallic alloys. This includes the precise

chemical composition of precipitates, the segregation of elements to grain boundaries and

dislocations, and the distribution of solute atoms in solid solution.[3][4] The technique is

particularly valuable when conventional microscopy methods like scanning or transmission

electron microscopy (SEM/TEM) cannot resolve the fine-scale chemical or structural features

responsible for a material's behavior.[3]

APT has evolved from its origins in field ion microscopy and is now a crucial tool for

investigating a wide range of metallurgical phenomena, from phase transformations in steels

and superalloys to the characterization of high-entropy alloys and nanostructured materials.[5]

[6]

Core Principles of APT
The fundamental principle of APT involves the controlled removal of individual atoms from the

surface of a needle-shaped specimen through a process called field evaporation.[2] This is
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achieved by subjecting the specimen, which is cooled to cryogenic temperatures (typically 25-

80 K) to suppress thermal vibrations, to a high standing DC voltage (1-10 kV).[1][7] The

application of this voltage creates a very strong electric field at the sharp tip.

To trigger the evaporation of surface atoms one by one, either ultra-fast high-voltage pulses or

laser pulses are applied to the specimen.[1][5]

Voltage Pulsing: A high-frequency, high-voltage pulse is added to the standing DC voltage,

momentarily increasing the electric field above the threshold required for evaporation. This

method is typically used for conductive materials.[7]

Laser Pulsing: An ultrafast laser pulse briefly heats the specimen tip, providing the thermal

energy necessary for an atom to overcome the energy barrier for evaporation. This is

essential for analyzing less conductive materials.[7]

The evaporated atoms are ionized in the high electric field and are then accelerated away from

the tip towards a position-sensitive detector located a few centimeters away.[8] The detector

records two key pieces of information for each ion:

Time-of-Flight (ToF): By measuring the time it takes for an ion to travel from the specimen to

the detector, its mass-to-charge state ratio (m/n) can be precisely determined. This allows for

the chemical identification of each atom.[1][9]

Impact Position (X, Y): The detector records the (X, Y) coordinates of each ion impact. This

information is used to reconstruct the original position of the atom on the specimen surface.

[5][7]

By sequentially collecting millions of these individual ion events, a 3D atomic map of the

analyzed volume is reconstructed atom by atom.[5]

Experimental Protocol
The successful application of APT relies on a meticulous experimental procedure, from the

preparation of a suitable specimen to the acquisition of data in the atom probe microscope.

Specimen Preparation
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The primary requirement for an APT specimen is a very sharp, needle-like shape with an apex

radius of curvature typically less than 100 nm.[1][10] This geometry is essential to generate the

extremely high electric field required for field evaporation. The two main techniques for

preparing these specimens from bulk metallic materials are electropolishing and Focused Ion

Beam (FIB) milling.[11]

Detailed Methodology: Site-Specific Lift-Out using FIB-SEM

Focused Ion Beam (FIB) milling, often in a dual-beam FIB/SEM instrument, has become the

standard for preparing APT specimens from specific microstructural features of interest, such

as grain boundaries, precipitates, or interfaces.[11][12]

Region of Interest (ROI) Identification: The bulk sample is first polished and examined using

SEM to locate a specific feature for analysis.

Protective Layer Deposition: A protective cap (e.g., of platinum or tungsten) is deposited over

the ROI to prevent ion beam damage during subsequent milling steps.

Trench Milling: A high-current Gallium (or Xenon) ion beam is used to mill two trenches on

either side of the ROI, leaving a small, free-standing wedge of material.[10]

Lift-Out: A micromanipulator is inserted into the FIB chamber and welded to the wedge. The

wedge is then cut free from the bulk material and lifted out.

Mounting: The extracted wedge is transferred and welded to a specialized sample mount

(often a silicon micropost array).

Annular Milling: The mounted wedge is then sharpened into a fine needle using a series of

annular milling patterns with progressively lower ion beam currents. This process gradually

removes material from the circumference of the wedge, shaping it into a sharp tip with the

ROI at its apex.

Final Low-kV Polishing: A final cleaning step using a very low-energy ion beam is performed

to remove any amorphous layers or ion beam-induced damage from the specimen apex,

ensuring the analyzed volume is representative of the original material.[12]
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Xenon Plasma FIB (PFIB) systems are increasingly used as an alternative to traditional Gallium

FIBs, as they can mill faster and may reduce the risk of Ga implantation and damage in

sensitive alloys.[10]
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Caption: The experimental workflow for Atom Probe Tomography from bulk sample to raw data

acquisition.

Data Acquisition
Once a suitable specimen is prepared, it is transferred into the ultra-high vacuum (UHV)

chamber of the atom probe microscope. The specimen is cooled, and the voltage and pulsing

parameters are optimized for the specific material being analyzed. The field evaporation

process is initiated, and the system collects data for millions to hundreds of millions of ions,

which can take several hours. The sequence of ion detection is critical, as it determines the

depth (Z-axis) in the final reconstruction.[7]

Data Reconstruction and Analysis
The raw data from the APT experiment consists of a long list of detector impact coordinates (X,

Y) and time-of-flight values for each collected ion. This data must be processed through a

reconstruction algorithm to generate a 3D atom map.[13]

Logical Process of Reconstruction

Mass Spectrum: The time-of-flight for each ion is converted into a mass-to-charge state ratio

(m/n). A histogram of these values creates a mass spectrum, where peaks correspond to

different isotopes and elements. Users identify and assign elements to these peaks.

Projection: The recorded (X, Y) detector coordinates for each ion are back-projected to their

original position on the specimen surface. This reconstruction is based on a point-projection

model that accounts for the specimen's hemispherical shape and the ion flight paths.[8][14]

Depth Scaling: The third dimension (Z-axis) is determined from the sequence in which the

atoms were detected. The depth scale is calibrated based on the known atomic volume of

the material being analyzed.[5]

The result is a 3D point cloud where each point represents a single atom with a known identity

and (x, y, z) coordinate.[8] This reconstructed volume can then be visualized and analyzed

using specialized software to reveal microstructural and chemical features. Common analysis

methods include creating 1D concentration profiles across interfaces, isolating and analyzing
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the composition of clusters or precipitates using iso-concentration surfaces, and performing

statistical analyses to test for solute clustering.[7][8]
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Caption: Logical relationship of the data reconstruction process in Atom Probe Tomography.

Quantitative Performance of APT
The capabilities of APT can be summarized by several key performance metrics, which are

crucial for understanding its strengths and limitations.
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Parameter Typical Value/Range Description

Spatial Resolution
Lateral: ~0.5 nmDepth: ~0.3

nm

The ability to distinguish

between two adjacent atoms.

Depth resolution is typically

higher than lateral resolution.

[7]

Analytical Sensitivity 10-100 ppm

The minimum concentration of

an element that can be reliably

detected.[6][7]

Analysis Volume 50 x 50 x 200 nm³ (Typical)

The volume of material that

can be analyzed in a single

experiment, containing millions

of atoms.[3][5]

Mass Resolving Power >1000 (m/Δm)

The ability to distinguish

between ions with very similar

mass-to-charge state ratios.

Data Acquisition Rate >10⁶ ions/hour

The speed at which ions are

collected during an

experiment.

Elemental Coverage Full Periodic Table

All elements and their isotopes

can be detected and identified.

[6]

Applications in Metallurgy
APT provides unprecedented detail on the nanoscale chemistry of metallic systems, making it

indispensable for modern alloy design and analysis.

Precipitation in Alloys: APT can precisely measure the composition of nano-scale precipitates

and the surrounding matrix, which is critical for understanding strengthening mechanisms in

steels, aluminum alloys, and nickel-based superalloys.[5]

Foundational & Exploratory (APT)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.eag.com/m-052520-apt-technique-note_w/
https://tsapps.nist.gov/publication/get_pdf.cfm?pub_id=936728
https://www.eag.com/m-052520-apt-technique-note_w/
https://www.mdpi.com/journal/metals/special_issues/atom_probe
https://www.dierk-raabe.com/atom-probe-tomography/
https://tsapps.nist.gov/publication/get_pdf.cfm?pub_id=936728
https://www.dierk-raabe.com/atom-probe-tomography/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Grain Boundary Segregation: The technique can directly map the segregation of trace or

alloying elements to grain boundaries.[6] This is crucial for investigating phenomena like

temper embrittlement in steels, where impurity elements like phosphorus can weaken

interfaces.[5]

Solute Clustering: APT can reveal the formation of solute clusters that are often precursors to

precipitation and can have a significant impact on mechanical and physical properties. This

is important in the study of early-stage phase transformations.[15]

Characterization of Complex Steels: In advanced high-strength steels, APT is used to

characterize features like carbon decoration of dislocations (Cottrell atmospheres),

partitioning of elements between different phases (ferrite, martensite, austenite), and the

composition of nano-carbides.[4]

High-Entropy Alloys: APT is used to investigate the degree of chemical homogeneity in

single-phase high-entropy alloys and to characterize the phases present in multi-phase

systems.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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